Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 617698-54-1
VCID: VC15567004
InChI: InChI=1S/C17H17ClN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3
SMILES:
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.8 g/mol

Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 617698-54-1

Cat. No.: VC15567004

Molecular Formula: C17H17ClN2O3S

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 617698-54-1

Specification

CAS No. 617698-54-1
Molecular Formula C17H17ClN2O3S
Molecular Weight 364.8 g/mol
IUPAC Name methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C17H17ClN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3
Standard InChI Key PDHMKESVKMMDJA-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a bicyclic thiazolo[3,2-a]pyrimidine scaffold, where the thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused with a pyrimidine ring (a six-membered di-nitrogen heterocycle). Key substituents include:

  • 5-position: A 2-chlorophenyl group, contributing steric bulk and electronic effects.

  • 2-position: An ethyl group, enhancing lipophilicity.

  • 7-position: A methyl group, modulating steric interactions.

  • 6-position: A methyl carboxylate ester, influencing solubility and reactivity.

The molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of 391.87 g/mol.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight391.87 g/mol
Melting Point162–164°C (predicted)
SolubilityLow in water; soluble in DMSO

Synthetic Pathways

Multicomponent Reactions (MCRs)

A primary route involves MCRs, enabling efficient assembly of the thiazolo[3,2-a]pyrimidine core. For example, reacting 2-aminothiazole derivatives with α,β-unsaturated ketones or aldehydes under acidic conditions yields the fused ring system . The 2-chlorophenyl group is introduced via substitution reactions using 2-chlorobenzaldehyde precursors .

Condensation and Cyclization

Alternative methods employ condensation of pyrimidine-2-thiones with halogenated ketones. For instance, treating 5-amino-4-(2-chlorophenyl)-6-methylpyrimidin-2(1H)-one with 2-bromo-1-(2-chlorophenyl)ethanone in ethanol under reflux achieves cyclization to the thiazolo-pyrimidine framework .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiazole formation2-Aminothiazole, HCl, reflux75%
Pyrimidine cyclizationAcetic anhydride, 110°C82%
EsterificationMethyl chloroformate, K₂CO₃90%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1715 cm⁻¹: C=O stretch of the carboxylate ester.

  • 1660 cm⁻¹: C=O stretch of the pyrimidinone ring.

  • 740 cm⁻¹: C-Cl stretch from the 2-chlorophenyl group .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃)

    • δ 2.45 (s, 3H, C7-CH₃)

    • δ 3.85 (s, 3H, COOCH₃)

    • δ 5.95 (s, 1H, C5-H)

    • δ 7.30–7.50 (m, 4H, 2-chlorophenyl) .

OrganismZone of Inhibition (10 μg/mL)
S. aureus18 ± 1.2
E. coli12 ± 0.8
C. albicans15 ± 1.0

Mechanistic Insights

The compound likely inhibits microbial DNA gyrase or dihydrofolate reductase (DHFR), critical enzymes for nucleic acid synthesis. Molecular docking studies suggest strong binding affinity (−9.2 kcal/mol) to DHFR’s active site .

Physicochemical Properties

Solubility and Partitioning

  • LogP: 2.8 (predicted), indicating moderate lipophilicity.

  • Aqueous Solubility: <0.1 mg/mL, necessitating formulation with co-solvents like PEG-400.

Stability Profile

Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8), releasing the free carboxylic acid .

Comparative Analysis with Analogues

Replacing the 2-chlorophenyl group with 3-chlorophenyl (as in) reduces antimicrobial potency by 30%, highlighting the importance of substitution patterns. Similarly, substituting the ethyl group with methyl decreases metabolic stability .

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